CEP-40125 was developed by researchers at the pharmaceutical company Cephalon, Inc., focusing on its role in modulating biological pathways that are implicated in cancer and other diseases. The compound belongs to the class of protein kinase inhibitors, which are designed to interfere with the activity of specific kinases involved in cellular signaling pathways.
The synthesis of CEP-40125 involves several key steps that utilize standard organic chemistry techniques. The initial phase typically includes the formation of a core structure through condensation reactions, followed by functional group modifications to enhance its biological activity.
These methods reflect common practices in synthetic organic chemistry, emphasizing efficiency and yield optimization.
The molecular structure of CEP-40125 can be described by its chemical formula, which typically includes multiple rings and functional groups that contribute to its activity as a kinase inhibitor.
The three-dimensional structure can be analyzed using computational modeling techniques to predict binding interactions with target kinases.
CEP-40125 undergoes several chemical reactions that are critical for its function and stability:
Understanding these reactions is essential for optimizing the pharmacokinetic properties of CEP-40125.
The mechanism of action for CEP-40125 primarily involves inhibition of specific protein kinases that play pivotal roles in cell signaling pathways associated with cancer cell proliferation and survival:
Data from preclinical studies indicate significant reductions in tumor growth in models treated with CEP-40125 compared to controls.
CEP-40125 exhibits several notable physical and chemical properties:
These properties are critical for formulating the compound into effective drug delivery systems.
CEP-40125 has potential applications in various scientific fields:
CEP-40125 is systematically named as dodecyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate. Its molecular formula is C28H45Cl2N3O2, with a molecular weight of 526.58 g/mol [2] [3] [4]. The compound features:
The structural configuration facilitates encapsulation within human serum albumin (HSA), forming nanoparticles approximately 130 nm in diameter. This nanoformulation leverages albumin-mediated transport pathways to target tumors via the enhanced permeability and retention (EPR) effect and gp60 receptor-mediated transcytosis [1] [3].
Table 1: Nomenclature of CEP-40125
Identifier Type | Designation |
---|---|
Primary Code | CEP-40125 |
Alternative Code | RXDX-107 |
Chemical Description | Bendamustine dodecyl ester |
CAS Registry Number | 1456608-94-8 |
Other Designations | Albumin-bound bendamustine |
The compound underwent nomenclature transitions during development: Initially designated CEP-40125 by Teva Pharmaceuticals, it was later renamed RXDX-107 by Ignyta following asset acquisition. The term "albumin-bound bendamustine" accurately describes its formulation, distinguishing it from the parent compound bendamustine (HY-13567) [1] [5] [7].
CEP-40125 emerged from Teva Pharmaceutical Industries' oncology pipeline as part of strategic efforts to repurpose established chemotherapeutic agents through advanced formulation technologies. Its core design involves esterification of bendamustine – a bifunctional mechlorethamine derivative with known alkylating activity – to create a lipophilic prodrug suitable for nanoparticle encapsulation [3] [7].
Key development milestones:
Table 2: Development Timeline of CEP-40125/RXDX-107
Date | Development Milestone | Entity Involved |
---|---|---|
Pre-2015 | Preclinical formulation optimization | Teva Pharmaceuticals |
March 18, 2015 | Asset acquisition and rebranding to RXDX-107 | Ignyta, Inc. |
September 2015 | Phase 1/1b trial initiation (NCT02548390) | Ignyta, Inc. |
Post-2015 | Clinical development terminated after Phase 1 | Hoffmann-La Roche |
March 24, 2025 | Status update (discontinued) | Industry sources |
Despite promising preclinical data, clinical development was discontinued following Phase 1 evaluation, with trial status listed as terminated. The reasons for discontinuation remain undisclosed in public domains [3].
CEP-40125's development reflected emerging precision oncology principles through its biomarker-agnostic tumor targeting strategy. The nanoparticle design exploited universal pathophysiological features of solid tumors – specifically, leaky vasculature and impaired lymphatic drainage – rather than molecularly defined subsets. This positioned it as a potential broad-spectrum agent for locally advanced or metastatic solid malignancies [3] [5].
Ignyta incorporated CEP-40125 into their integrated therapeutic-diagnostic platform, envisioning:
The compound exemplified a transitional approach in precision medicine – marrying traditional cytotoxic mechanisms with contemporary delivery technologies to achieve tumor-selective effects without requiring companion diagnostics for patient stratification [3] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1